molecular formula C16H20BrN3O B500273 N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957506-95-5

N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B500273
CAS No.: 957506-95-5
M. Wt: 350.25g/mol
InChI Key: JVLURGHPJYCOKC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a propanamide derivative featuring a 4-bromophenyl group and a 3,4,5-trimethylpyrazole moiety. The trimethylpyrazole group contributes to lipophilicity and conformational stability.

Properties

IUPAC Name

N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O/c1-10(9-20-13(4)11(2)12(3)19-20)16(21)18-15-7-5-14(17)6-8-15/h5-8,10H,9H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLURGHPJYCOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate diketone with hydrazine or its derivatives under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the bromophenyl derivative with a suitable amine under dehydrating conditions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenyl and pyrazolyl groups can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propanamide backbone but differ in substituents, enabling comparisons of electronic, steric, and functional group effects:

Table 1: Structural and Molecular Comparison
Compound Name Phenyl Substituent Pyrazole Substituents Molecular Weight (g/mol) Key Features
N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide 4-bromo 3,4,5-trimethyl ~343.3 (estimated) Bromine enhances halogen bonding
N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide 4-methyl 3,4,5-trimethyl 271.36 Lower steric bulk
N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide 4-acetyl 3,4,5-trimethyl ~299.4 (estimated) Acetyl group may increase polarity
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide 4-methoxy (on pyrazole) 1-(4-Methoxyphenyl), 5-(4-methylphenyl) 365.43 Hydroxy and methyl groups enhance solubility

Key Observations :

  • Bromine vs.
  • Pyrazole Modifications : The 3,4,5-trimethylpyrazole in the target compound and provides steric shielding, whereas ’s pyrazole has extended aromaticity (methoxy and methylphenyl groups), which may alter π-π stacking interactions .

Crystallographic and Stability Insights

The crystal structure of a related compound, 3-(4-bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (), reveals dihedral angles (e.g., 80.87° between pyrimidinone and bromophenyl rings) and stabilization via N–H⋯O and O–H⋯N hydrogen bonds . While the target compound lacks a pyrimidinone ring, its bromophenyl group and trimethylpyrazole moiety likely influence packing efficiency and intermolecular interactions, such as π-π stacking or van der Waals forces.

Bioactivity and Functional Implications

highlights propanamide derivatives (e.g., 2-amino-3-phenylpropanamide) with reported bioherbicidal activity, though specific mechanisms are unclear . However, the trimethylpyrazole group could reduce solubility, necessitating formulation adjustments.

Biological Activity

N-(4-bromophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound has the following molecular formula: C16H20BrN3OC_{16}H_{20}BrN_3O. It features a bromophenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular Weight365.25 g/mol
Melting Point97.7 - 98.9 °C
SolubilitySoluble in organic solvents
CAS Number957506-95-5

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by amide bond formation with the bromophenyl group.

Anti-inflammatory Activity

Research has indicated that compounds containing pyrazole structures exhibit notable anti-inflammatory properties. A study highlighted that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The anti-inflammatory activity of this compound is hypothesized to be linked to its structural similarity to known COX inhibitors such as celecoxib .

Antitumor Activity

Pyrazole derivatives have also been evaluated for their antitumor potential. A study demonstrated that certain pyrazole compounds could induce apoptosis in cancer cell lines, suggesting that this compound might exhibit similar effects. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound and related derivatives:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant inhibition of inflammatory markers in cultured macrophages.
  • In Vivo Studies : Animal models treated with this compound showed reduced edema and inflammatory response in models of induced arthritis, supporting its potential as an anti-inflammatory agent.
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications on the pyrazole ring significantly influenced biological activity. Compounds with electron-donating groups exhibited enhanced potency compared to those with electron-withdrawing groups .

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